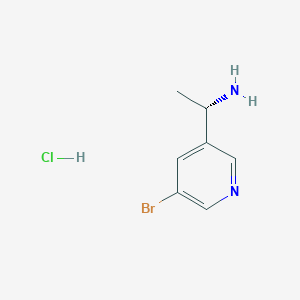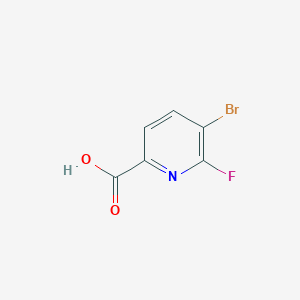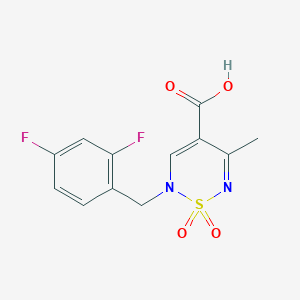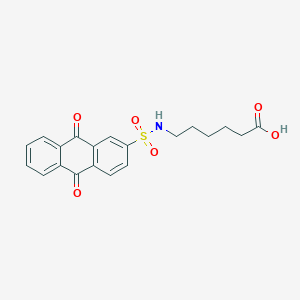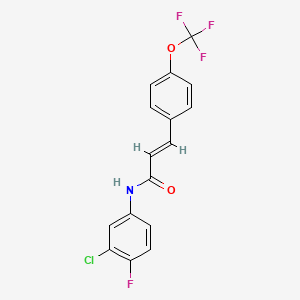
N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide” is a chemical compound with the linear formula C16H10ClF4NO2 . It has a molecular weight of 359.71 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by the formula C16H10ClF4NO2 . The monoisotopic mass is 359.033630 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula C16H10ClF4NO2 and its molecular weight of 359.7 .Applications De Recherche Scientifique
Synthesis and Potassium Channel Activity
A study conducted by Wu et al. (2004) focused on the synthesis of acrylamides, including compounds similar to N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide. These compounds demonstrated significant KCNQ2 opener activity, which is crucial in reducing neuronal hyperexcitability in rat hippocampal slices. This suggests a potential application in the treatment of neurological disorders like epilepsy or neuropathic pain (Wu et al., 2004).
Antipathogenic Activity
Limban et al. (2011) synthesized acylthioureas that showed significant antipathogenic activity. Although not directly studying N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, their research on similar compounds revealed potential as antimicrobial agents, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Antimicrobial Activity
A study by Ahsan et al. (2016) on N-(3-chloro-4-fluorophenyl) semicarbazone derivatives, which are structurally related to the compound , found that these derivatives exhibited antimicrobial activities. This suggests that N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide might also have potential applications in combating microbial infections (Ahsan et al., 2016).
Fluorescence Binding Studies
Meng et al. (2012) investigated the interaction of p-hydroxycinnamic acid amides with bovine serum albumin (BSA) through fluorescence and UV-vis spectral studies. While this study did not directly involve N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, it highlights the potential application of similar acrylamide derivatives in fluorescence-based biochemical assays (Meng et al., 2012).
Corrosion Inhibition
Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Their findings indicate that compounds structurally similar to N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide could be effective in preventing metal corrosion, suggesting a potential application in industrial maintenance (Abu-Rayyan et al., 2022).
Cancer Research
Zhu (2015) synthesized novel imidazole acyl urea derivatives that exhibited significant antitumor activities. This indicates the potential of acrylamide derivatives in cancer research and therapy, suggesting a similar potential for N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide (Zhu, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF4NO2/c17-13-9-11(4-7-14(13)18)22-15(23)8-3-10-1-5-12(6-2-10)24-16(19,20)21/h1-9H,(H,22,23)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGGFBQTDPRJPX-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)
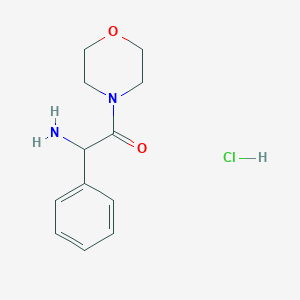
![tert-Butyl 6-(aminomethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2625470.png)
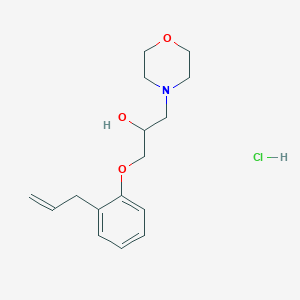
![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)
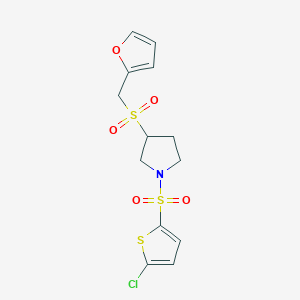
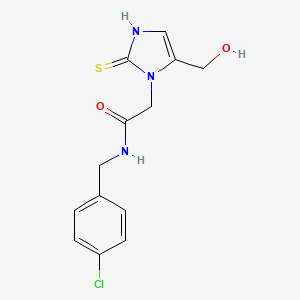
![3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2625484.png)
